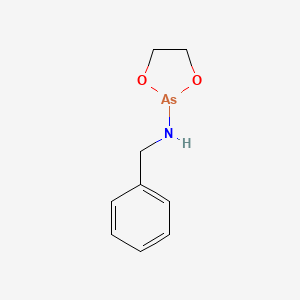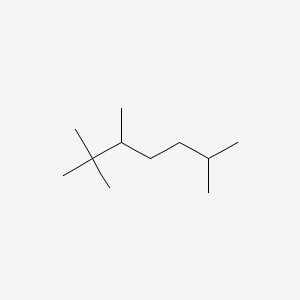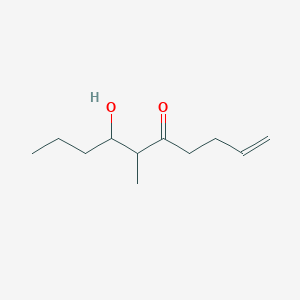![molecular formula C22H27N3O3 B14553342 8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline CAS No. 61895-42-9](/img/structure/B14553342.png)
8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline typically involves multi-step organic reactions. One common method involves the Skraup synthesis, which is a classical method for synthesizing quinolines. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific functional groups are introduced through subsequent reactions, such as nucleophilic substitution and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps, such as recrystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products
The major products formed from these reactions include various substituted quinolines, which can have different functional groups such as hydroxyl, amino, and alkyl groups.
Scientific Research Applications
8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline involves its interaction with specific molecular targets. For example, in antimalarial applications, it targets the exo-erythrocytic liver stages of the malaria parasite, preventing the parasite’s replication and spread . The compound’s functional groups allow it to bind to enzymes and proteins, disrupting their normal function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A simpler derivative with similar biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Primaquine: Another antimalarial drug that targets liver stages of the malaria parasite.
Uniqueness
8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61895-42-9 |
|---|---|
Molecular Formula |
C22H27N3O3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N'-[6-methoxy-5-(4-methoxyphenoxy)quinolin-8-yl]pentane-1,5-diamine |
InChI |
InChI=1S/C22H27N3O3/c1-26-16-8-10-17(11-9-16)28-22-18-7-6-14-25-21(18)19(15-20(22)27-2)24-13-5-3-4-12-23/h6-11,14-15,24H,3-5,12-13,23H2,1-2H3 |
InChI Key |
MOQZKOVIHRCTMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)NCCCCCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


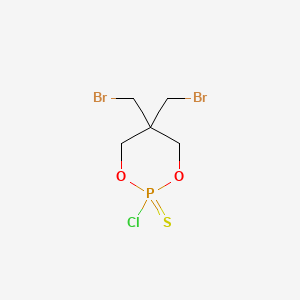
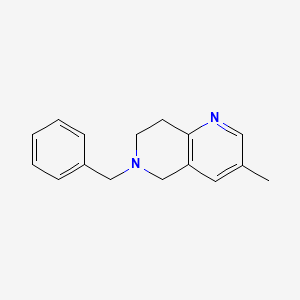
![1-Oxaspiro[5.5]undecane, 4-methylene-](/img/structure/B14553268.png)
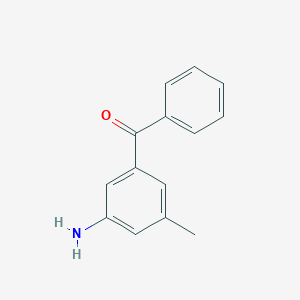
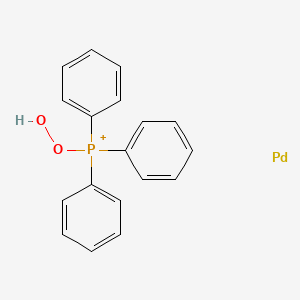
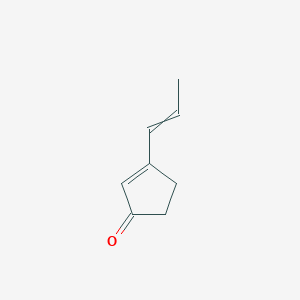
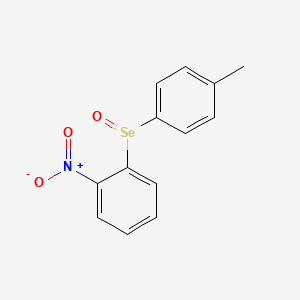
![4-Methyl-3-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14553308.png)
![2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14553316.png)

